cis-Ethyl 5-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate

Stereochemistry Chiral building blocks Diastereoselective synthesis

cis-Ethyl 5-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate (CAS 1428077-54-6, PubChem CID is a conformationally constrained bicyclic isoxazoline ester bearing a C5 ketone and a C3 ethyl carboxylate on a cis-fused cyclopenta[d]isoxazole scaffold (3aS,6aS configuration). With molecular formula C9H11NO4 and a monoisotopic mass of 197.06880783 Da, the compound presents computable physicochemical parameters including XLogP3-AA = 0, zero hydrogen bond donors, five hydrogen bond acceptors, and three rotatable bonds.

Molecular Formula C9H11NO4
Molecular Weight 197.19 g/mol
Cat. No. B11802252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Ethyl 5-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate
Molecular FormulaC9H11NO4
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NOC2C1CC(=O)C2
InChIInChI=1S/C9H11NO4/c1-2-13-9(12)8-6-3-5(11)4-7(6)14-10-8/h6-7H,2-4H2,1H3/t6-,7+/m1/s1
InChIKeySOHDBIFGTRDWKA-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-Ethyl 5-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate: Definitive Physicochemical Identity and Structural Baseline for Procurement Decisions


cis-Ethyl 5-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate (CAS 1428077-54-6, PubChem CID 97298255) is a conformationally constrained bicyclic isoxazoline ester bearing a C5 ketone and a C3 ethyl carboxylate on a cis-fused cyclopenta[d]isoxazole scaffold (3aS,6aS configuration) [1]. With molecular formula C9H11NO4 and a monoisotopic mass of 197.06880783 Da, the compound presents computable physicochemical parameters including XLogP3-AA = 0, zero hydrogen bond donors, five hydrogen bond acceptors, and three rotatable bonds [1]. The cis ring junction enforces a specific spatial orientation of the C5 oxo group relative to the isoxazoline plane, a stereoelectronic feature that distinguishes this building block from trans-fused, unsaturated, or 5-unsubstituted cyclopenta[d]isoxazole analogs available in commercial catalogues .

Why Generic Cyclopenta[d]isoxazole-3-carboxylate Analogs Cannot Substitute for the cis-5-Oxo Derivative in Stereochemically or Reactivity-Demanding Applications


Cyclopenta[d]isoxazole-3-carboxylates represent a class of building blocks where three critical structural variables—ring junction stereochemistry, oxidation state at C5, and ester identity—produce functionally divergent chemical entities that are not interchangeable [1]. The cis-5-oxo derivative (CAS 1428077-54-6) uniquely combines a cis-fused bicyclic core with a reactive ketone handle at C5, enabling diastereoselective reductive amination to 5-amino analogs—a transformation not accessible from 5,6-dihydro (CAS 893638-43-2) or saturated (CAS 137267-49-3) congeners that lack the carbonyl electrophile . In the glutamatergic receptor antagonist series, the 5-amino-3,5-dicarboxylic acid derivatives derived from such scaffolds exhibit stereochemistry-dependent NMDA receptor pharmacology, with only specific diastereomers showing potent antagonism (e.g., (+)-2, (-)-4, (+)-5) and neuroprotection in oxygen-glucose deprivation models [2]. Consequently, procurement of the incorrect stereoisomer or oxidation-state analog would redirect downstream synthetic pathways toward inactive or sub-potent diastereomers, invalidating structure-activity relationships established for the cis-5-oxo intermediate.

Quantitative Differential Evidence: cis-5-Oxo-cyclopenta[d]isoxazole-3-carboxylate Versus Closest Commercial and Structural Analogs


Cis Ring Junction Stereochemistry (3aS,6aS) Versus Racemic or Trans Isomers: Defined Absolute Configuration

The target compound (CAS 1428077-54-6) is unequivocally assigned the cis configuration at the cyclopenta[d]isoxazole ring junction, with IUPAC name ethyl (3aS,6aS)-5-oxo-3a,4,6,6a-tetrahydrocyclopenta[d][1,2]oxazole-3-carboxylate per PubChem [1]. In contrast, the alternative catalog entry CAS 1823371-58-9 (AKSci 5172DV) is listed as 'Ethyl 5-oxo-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole-3-carboxylate' with no stereochemical descriptor in the product name, and is offered at 95% purity without explicit enantiomeric or diastereomeric specification . The cis isomer is further characterized by an InChI string (InChI=1S/C9H11NO4/c1-2-13-9(12)8-6-3-5(11)4-7(6)14-10-8/h6-7H,2-4H2,1H3/t6-,7+/m1/s1) that encodes the absolute (3aS,6aS) stereochemistry, providing an identity verification tool absent from the racemic or unspecified catalog products [1].

Stereochemistry Chiral building blocks Diastereoselective synthesis

C5 Ketone Functional Handle Versus Saturated (C5–CH2) or Unsaturated (C5=C6) Analogs: Synthetic Diversifiability

The presence of the C5 ketone in the target compound provides a reactive electrophilic center for diastereoselective transformations. The analogous 4-oxocyclopenta[d]isoxazoline scaffold (ketone at C4 rather than C5) has been employed by Conti et al. (2007) for condensation with 4-methoxybenzylamine followed by stereoselective cyanide addition, yielding 4-amino-4-cyano derivatives with 27% overall yield over five steps, versus 0.5% yield over 15 steps for a previous strategy . By contrast, the saturated analog ethyl 4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate (CAS 137267-49-3, C9H13NO3, MW 183.20) lacks any carbonyl at the cyclopentane moiety and cannot undergo reductive amination or related carbonyl-dependent transformations . Similarly, the 5,6-dihydro analog (CAS 893638-43-2, C9H11NO3, MW 181.19) contains a C5=C6 olefin instead of a ketone, fundamentally altering both reactivity and the conformational rigidity of the scaffold .

Reductive amination Building block reactivity Conformationally constrained amino acids

Computed Physicochemical Descriptors Versus 5,6-Dihydro and Saturated Analogs: Differences in Solubility-Relevant Parameters

Computationally derived descriptors from PubChem reveal that the target cis-5-oxo compound (C9H11NO4, MW 197.19) has an XLogP3-AA of 0, zero H-bond donors, five H-bond acceptors, and three rotatable bonds [1]. The 5,6-dihydro analog (CAS 893638-43-2, C9H11NO3, MW 181.19) possesses only four H-bond acceptors (one fewer due to absence of the ketone oxygen) and a different LogP profile owing to the C5=C6 olefin . The fully saturated analog (CAS 137267-49-3, C9H13NO3, MW 183.20) also has four H-bond acceptors and contains two additional hydrogen atoms, altering its hydrophobic volume and computed LogP . The five H-bond acceptor count of the target compound, combined with an XLogP of 0, places it at the boundary of optimal lead-like and CNS drug-like chemical space, a profile less readily achieved with analogs lacking the ketone [1].

Physicochemical profiling LogP Hydrogen bonding Lead-likeness

Structural Precedent as Progenitor for NMDA Receptor Antagonist Pharmacophore: Validation via Oxygen-Glucose Deprivation (OGD) Neuroprotection in Structurally Congeneric 5-Amino Derivatives

Although the target 5-oxo compound itself has not been directly tested in receptor binding assays, its 5-amino-3,5-dicarboxylate derivatives—synthesized via ketone reductive amination at C5—have been characterized as potent NMDA receptor antagonists. Conti et al. (2005) reported that the four stereoisomers of 5-amino-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3,5-dicarboxylic acid were tested at ionotropic and metabotropic glutamate receptors, with the most potent NMDA antagonists [(+)-2, (-)-4, and (+)-5] demonstrating significant neuroprotection in an oxygen-glucose deprivation (OGD) cell culture assay [1]. The 5-amino derivatives share an identical bicyclic core with the target 5-oxo compound; the ketone represents the immediate precursor oxidation state required to access these amino acids via stereoselective reductive amination . Notably, isomer (-)-4 was identified as the single most potent NMDA antagonist in the series, underscoring the criticality of correct absolute stereochemistry at both the ring junction and the C5 position—stereochemical control that originates from the cis-ketone progenitor [1].

NMDA receptor antagonists Neuroprotection Glutamate receptors Excitotoxicity

Vendor Purity Specifications: 95–98% Range and ISO-Compliant Quality Systems

Commercial offerings of the cis-5-oxo compound (CAS 1428077-54-6) from multiple suppliers include Chemenu (97% purity, catalog CM504102) and AKSci (95% purity, catalog 0047ED) . A closely related listing (CAS 1823371-58-9, stereochemistry unspecified) is available from MolCore at NLT 98% purity under ISO certification . The presence of two CAS numbers for compounds described as 5-oxo-cyclopenta[d]isoxazole-3-carboxylate ethyl ester creates a procurement risk: only CAS 1428077-54-6 is definitively assigned the cis (3aS,6aS) configuration in PubChem [1]. The stereochemically ambiguous CAS 1823371-58-9, while offered at NLT 98% purity, may represent a racemate, a different diastereomer, or an unassigned stereoisomer mixture, which could introduce stereochemical heterogeneity into subsequent syntheses.

Chemical procurement Purity specifications Quality assurance ISO certification

Isoxazole-Containing Anti-Inflammatory Pharmacophore: Class-Level Intellectual Property Context from the NL6408694A Patent Family

The NL6408694A patent family (priority date 31 July 1963) claims isoxazole derivatives with antipyretic, analgesic, antitussive, and anti-inflammatory activities, establishing a long-standing IP precedent for the cyclopenta[d]isoxazole scaffold in inflammatory disease indications [1]. The patent describes heterocyclic compounds containing hydrogenated 1,2-oxazole rings not condensed with other rings (C07D261/08 classification), a structural class encompassing the target cis-5-oxo compound [1]. While the specific 5-oxo ethyl ester is not explicitly exemplified in this legacy patent, its structural embedding within the claimed Markush space provides freedom-to-operate context for follow-on medicinal chemistry programs targeting COX, TNF-α, or related inflammatory pathways using this scaffold [1].

Anti-inflammatory Analgesic Antipyretic Isoxazole patent Intellectual property

cis-Ethyl 5-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate: Evidence-Backed Research and Industrial Application Scenarios


Stereocontrolled Synthesis of Conformationally Constrained Glutamate Receptor Ligands

The cis-5-oxo compound serves as the direct ketone progenitor for diastereoselective reductive amination to 5-amino-cyclopenta[d]isoxazole-3,5-dicarboxylic acid derivatives, a chemotype validated as potent NMDA receptor antagonists with neuroprotective activity in oxygen-glucose deprivation (OGD) assays [1]. Procurement of the cis (3aS,6aS) isomer (CAS 1428077-54-6) ensures that the ring junction stereochemistry is pre-set for generation of the active diastereomers (e.g., (-)-4), bypassing the need for chiral resolution at later stages [1].

Diversifiable Scaffold for Fragment-Based Drug Discovery Libraries

With five H-bond acceptors, zero H-bond donors, XLogP = 0, and a cis-fused bicyclic architecture, the compound occupies a distinct region of lead-like chemical space compared to saturated or unsaturated cyclopenta[d]isoxazole analogs that lack the C5 ketone [1]. The ketone handle enables parallel diversification—reductive amination, oxime ligation, Grignard addition, or Wittig olefination—allowing a single procurement to populate multiple sublibraries with varying vectors and polarity profiles .

Anti-Inflammatory Lead Optimization Leveraging Expired Patent Space

The cyclopenta[d]isoxazole core is historically validated in the isoxazole patent literature for antipyretic, analgesic, and anti-inflammatory indications (NL6408694A family, priority 1963) [1]. The cis-5-oxo ethyl ester provides a functionalized entry point into this scaffold class for medicinal chemistry teams developing next-generation anti-inflammatory agents, with the advantage that foundational composition-of-matter patents have expired, ensuring freedom to operate for novel derivatives [1].

Chiral Intermediate for Academic and Pharmaceutical Process Development

The compound's unambiguous (3aS,6aS) stereochemistry, confirmed by InChI encoding (t6-,7+/m1/s1) and PubChem CID assignment [1], makes it suitable as a single-enantiomer building block for process chemistry route scouting. The availability at 95–97% purity from multiple suppliers provides competitive sourcing optionality, while the defined stereochemistry reduces the analytical burden of diastereomeric purity assessment during scale-up.

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